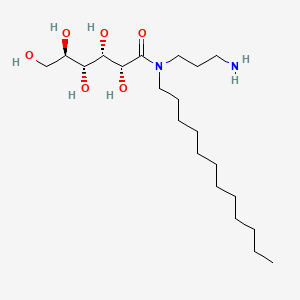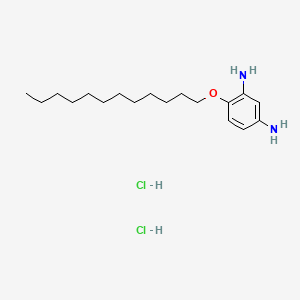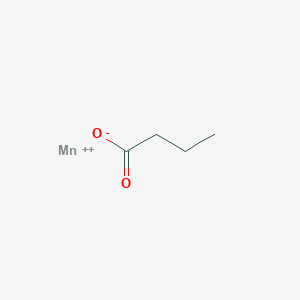
2-Tetradecyloctadecyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecyloctadecyl 2-ethylhexanoate is a chemical compound with the molecular formula C40H80O2. It is an ester formed from the reaction of 2-ethylhexanoic acid and a long-chain alcohol. This compound is known for its unique physical and chemical properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecyl 2-ethylhexanoate typically involves the esterification reaction between 2-ethylhexanoic acid and a long-chain alcohol, such as tetradecyloctadecanol. The reaction is usually catalyzed by an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process may involve distillation to purify the ester and ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetradecyloctadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethylhexanoic acid and the corresponding alcohol.
Oxidation: The long-chain alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and 2-ethylhexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids derived from the long-chain alcohol.
Reduction: 2-ethylhexanol and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Tetradecyloctadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in formulations of topical medications and cosmetics.
Industry: Utilized as a lubricant additive and in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Tetradecyloctadecyl 2-ethylhexanoate primarily involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the penetration of active ingredients through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tetradecyloctadecyl 2-ethylhexanoate
- 2-Tetradecyloctadecyl 2-ethylbutanoate
- 2-Tetradecyloctadecyl 2-ethylpropanoate
Uniqueness
This compound is unique due to its specific ester linkage and the length of its alkyl chains. This combination provides it with distinct physical and chemical properties, such as a high boiling point and low solubility in water, making it particularly suitable for applications requiring hydrophobicity and thermal stability.
Eigenschaften
CAS-Nummer |
93803-07-7 |
|---|---|
Molekularformel |
C40H80O2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
2-tetradecyloctadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C40H80O2/c1-5-9-12-14-16-18-20-22-23-25-27-29-31-33-35-38(37-42-40(41)39(8-4)36-11-7-3)34-32-30-28-26-24-21-19-17-15-13-10-6-2/h38-39H,5-37H2,1-4H3 |
InChI-Schlüssel |
BWCCPBBONIKWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


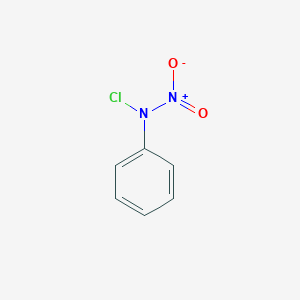
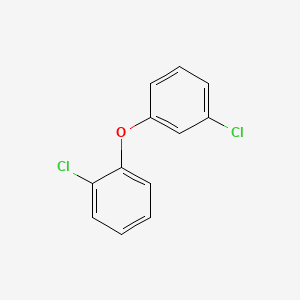

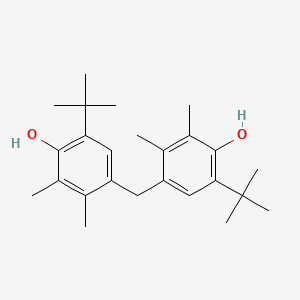
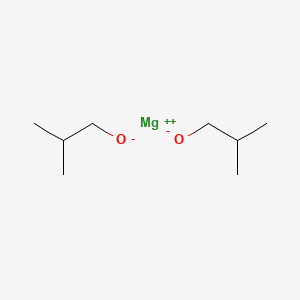

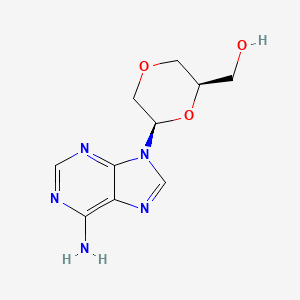
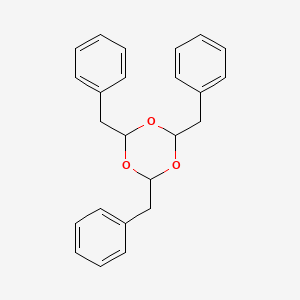
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
